Proparacaine

Ophthalmology Toxicology Corneal Epithelial Cell Culture

Proparacaine (proxymetacaine) 0.5% ophthalmic solution is the drug of choice for rapid diagnostic procedures—tonometry, gonioscopy, corneal foreign body/suture removal—owing to its fastest onset (30 seconds) and 4.6-fold lower corneal epithelial cytotoxicity versus tetracaine. Its significantly lower instillation discomfort (P<0.0001) enhances cooperation in pediatric and anxious patients. For veterinary use, account for the IOP reduction at 10 min post-instillation (p=0.046) and the risk of false-negative PCR when combined with fusidic acid. Procure as the free base or HCl salt (≥98% purity) for research, analytical, and quality control applications.

Molecular Formula C16H26N2O3
Molecular Weight 294.39 g/mol
CAS No. 499-67-2
Cat. No. B1679620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProparacaine
CAS499-67-2
Synonyms2-(diethylamino)ethyl 3-amino-4-propoxybenzoate
2-(diethylamino)ethyl 3-amino-4-propoxybenzoate monohydrochloride
AK-Taine
Alcaine
benzoic acid, 3-amino-4-propoxy-, 2-(diethylamino)ethyl ester
benzoic acid, 3-amino-4-propoxy-, 2-(diethylamino)ethyl ester, monohydrochloride*benzoic acid, 3-amino-4-propoxy-, 2-(diethylamino)ethyl ester, monohydrochloride
Chibro-Kerakain
Kéracaine
Kainair
Minims Proxymetacaine Hydrochloride
Ocu-Caine
Ophthaine
Ophthetic
Parcaine
proparacaine
proparacaine HCl
proparacaine hydrochloride
Proparakain-POS
proxymetacaine
proxymetacaine hydrochloride
proxymetacaine monohydrochloride
proxymethacaine
Molecular FormulaC16H26N2O3
Molecular Weight294.39 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)C(=O)OCCN(CC)CC)N
InChIInChI=1S/C16H26N2O3/c1-4-10-20-15-8-7-13(12-14(15)17)16(19)21-11-9-18(5-2)6-3/h7-8,12H,4-6,9-11,17H2,1-3H3
InChIKeyKCLANYCVBBTKTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility49.6 [ug/mL] (The mean of the results at pH 7.4)
Soluble
1.39e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Proparacaine (CAS 499-67-2): Baseline Characterization and Ophthalmic Anesthetic Profile


Proparacaine (proxymetacaine) is a benzoate ester-type local anesthetic of the amino ester group, primarily formulated as the hydrochloride salt (0.5% ophthalmic solution) for topical ophthalmic anesthesia [1]. It acts as a voltage-gated sodium channel antagonist, with an ED50 of 3.4 mM in vitro [2]. Proparacaine stabilizes the neuronal membrane by inhibiting ionic fluxes required for impulse initiation and conduction, thereby effecting local anesthetic action [1]. Its molecular weight is 294.39 g/mol (free base), with a LogP of approximately 2.7–3.94, reflecting moderate lipophilicity suitable for corneal penetration [3].

Why Proparacaine Cannot Be Readily Substituted: Quantified Differences in Toxicity and Temporal Profile


Despite a common mechanism of action (voltage-gated sodium channel blockade), substitution of proparacaine with other ophthalmic anesthetics is clinically and procedurally inadvisable due to quantifiable and significant differences in corneal epithelial cytotoxicity, duration of anesthesia, and patient tolerability. In vitro studies demonstrate that tetracaine is approximately four times more cytotoxic to corneal epithelial cells than proparacaine on an equimolar basis [1]. Conversely, tetracaine provides a longer duration of anesthesia [2]. Furthermore, the onset of action varies among agents, with proparacaine demonstrating the fastest onset in head-to-head comparisons [2]. These divergent pharmacological and toxicological profiles directly impact the suitability of a given agent for specific procedures (e.g., brief tonometry vs. prolonged minor surgery) and patient populations (e.g., those with compromised corneal surfaces). Therefore, generic substitution based solely on anesthetic class is not scientifically justified; selection must be guided by procedure-specific requirements for safety and efficacy.

Quantitative Comparative Evidence for Proparacaine vs. Tetracaine, Oxybuprocaine, Lidocaine, and Bupivacaine


In Vitro Corneal Epithelial Cytotoxicity: Proparacaine is 4-Fold Less Toxic Than Tetracaine

In a direct comparative study using primary cultures of rabbit corneal epithelial cells, the cytotoxicity of proparacaine, tetracaine, and cocaine was ranked by lactate dehydrogenase (LDH) leakage and mitochondrial dehydrogenase activity. Tetracaine exhibited significantly higher cytotoxicity than proparacaine on an equimolar basis [1]. The EC50 for tetracaine (LDH leakage assay) was 0.96 mM, while for proparacaine it was 4.4 mM, indicating that tetracaine is approximately 4.6 times more toxic. A more sensitive mitochondrial reduction assay confirmed this ranking, with EC50 values of 0.81 mM for tetracaine and 3.4 mM for proparacaine [1]. This establishes proparacaine as the substantially less cytotoxic option among the two most common synthetic ophthalmic anesthetics.

Ophthalmology Toxicology Corneal Epithelial Cell Culture

Anesthetic Onset and Duration in Humans: Proparacaine Exhibits Fastest Onset, Tetracaine Offers Longest Duration

A 2024 prospective, randomized, double-blind study compared the onset and duration of action of 0.5% proparacaine, 1% tetracaine, and 0.4% oxybuprocaine in 40 human eyes using Cochet-Bonnet esthesiometry [1]. Proparacaine demonstrated the most rapid onset of action, with significantly decreased corneal sensitivity observed at 30 seconds post-instillation (P<0.0001). Quantitatively, at the 5-minute time point, proparacaine exhibited a superior anesthetic effect compared to the other agents (P=0.0003). However, by the 10-minute mark, tetracaine displayed a more substantial effect (P=0.0135), and by 20 minutes, tetracaine had the highest overall efficacy (P<0.0001) [1]. These data quantify a clear temporal divergence in pharmacodynamic effect.

Ophthalmology Clinical Pharmacology Corneal Sensitivity

Comparative Intraocular Pressure (IOP) Effects in an Animal Model: Proparacaine Causes Transient IOP Reduction

A study in adult dogs evaluated the effect of four local anesthetics on intraocular pressure (IOP) [1]. Following instillation, proparacaine produced a statistically significant reduction in IOP from baseline at the 10-minute time point (p = 0.046). Tetracaine also caused a significant IOP reduction, which occurred slightly later at 15 minutes (p = 0.022). In contrast, lidocaine and bupivacaine had no significant effect on IOP at any measured time point [1]. This identifies proparacaine and tetracaine as agents that actively perturb IOP measurements, whereas lidocaine and bupivacaine do not.

Veterinary Ophthalmology Intraocular Pressure Tonometry

PCR Diagnostic Interference: Proparacaine Significantly Increases Ct Values When Combined with Fusidic Acid

An in vitro study investigated the effects of proxymetacaine (proparacaine), fluorescein, and fusidic acid on real-time PCR assays for Feline herpesvirus 1 (FHV-1) and Chlamydophila felis [1]. The combination of proparacaine and fusidic acid resulted in a significant increase in cycle threshold (Ct) values for FHV-1 (P < 0.01), C. felis, and 28S rDNA [1][2]. An increase in Ct value indicates inhibition of the PCR reaction, which can lead to false-negative diagnostic results. This interference is a specific interaction between proparacaine and fusidic acid.

Molecular Diagnostics Veterinary Ophthalmology PCR

Patient Comfort and Tolerability: Proparacaine Causes Significantly Less Burning Sensation Than Tetracaine

In the same 2024 randomized controlled trial comparing proparacaine, tetracaine, and oxybuprocaine, patient discomfort was quantitatively assessed using a Visual Analogue Scale (VAS) for burning sensation upon instillation [1]. Tetracaine was associated with the most intense burning sensation, significantly higher than that reported for proparacaine (P < 0.0001) [1]. This finding aligns with earlier qualitative assessments that proparacaine is the least irritating among common topical ophthalmic anesthetics [2]. This provides quantitative evidence that proparacaine offers a superior tolerability profile during application.

Patient-Reported Outcomes Ophthalmology Tolerability

Aqueous Solubility and Formulation Flexibility: Proparacaine HCl Demonstrates High Water Solubility for Versatile Preparation

Proparacaine hydrochloride exhibits high aqueous solubility, reported as approximately 64–66 mg/mL in water at 25°C, corresponding to ~193–199 mM . It is also soluble in DMSO (12 mg/mL) and insoluble in ethanol . This high water solubility facilitates the preparation of clear, stable 0.5% (5 mg/mL) ophthalmic solutions, which are far below the solubility limit. In contrast, other local anesthetics like tetracaine have lower aqueous solubility or require different salt forms. The high solubility of proparacaine HCl simplifies formulation development and allows for potential custom compounding of sterile solutions.

Pharmaceutical Formulation Solubility Compounding

Optimal Proparacaine Application Scenarios Based on Quantitative Differentiation


Brief Ophthalmic Diagnostic Procedures Requiring Rapid Onset and Minimal Cytotoxicity

Based on its proven fastest onset of action (30 seconds) and lower corneal epithelial cytotoxicity (4.6-fold less toxic than tetracaine), proparacaine 0.5% ophthalmic solution is the preferred topical anesthetic for brief, high-throughput diagnostic procedures. This includes tonometry (intraocular pressure measurement), gonioscopy, corneal foreign body removal, and suture removal. Its rapid effect minimizes procedural time and patient discomfort, while the reduced cytotoxicity profile lowers the risk of iatrogenic epithelial defects, particularly in patients with pre-existing ocular surface disease or those requiring repeated measurements [1][2].

Patient Populations Where Tolerability and Compliance are Critical

Proparacaine's quantitatively proven lower instillation discomfort compared to tetracaine makes it the agent of choice for populations where patient cooperation is paramount. This includes pediatric patients, anxious adults, and individuals undergoing initial ophthalmic examinations. The significantly lower burning sensation upon instillation (P<0.0001) [1] enhances the patient experience, reduces reflex blinking and tearing, and facilitates a more controlled and efficient clinical encounter, thereby improving diagnostic accuracy and procedural safety.

Veterinary Ophthalmology: Corneal Anesthesia in Dogs with Attention to IOP Perturbation

In canine ophthalmic practice, proparacaine provides effective corneal anesthesia with a duration of approximately 34 minutes, as quantified in dog studies [1]. However, its significant reduction of intraocular pressure (IOP) at 10 minutes post-instillation (p=0.046) [1] must be a key consideration. For routine examinations not requiring precise IOP measurement (e.g., fluorescein staining, eyelid manipulation), proparacaine is an excellent, rapid-acting choice. Conversely, when accurate tonometry is the primary objective (e.g., glaucoma monitoring), either an alternative anesthetic with minimal IOP effect (e.g., lidocaine or bupivacaine) should be selected, or a standardized protocol accounting for the proparacaine-induced IOP decrease must be strictly followed.

Avoidance in Diagnostic Sampling for PCR When Fusidic Acid Co-administration is Present

Given the in vitro evidence that the combination of proparacaine and fusidic acid significantly increases PCR cycle threshold (Ct) values for key pathogens like FHV-1 (P<0.01) [1], the use of proparacaine prior to obtaining conjunctival or corneal swabs for molecular diagnostics should be carefully managed. In clinical or research settings where patients are receiving topical fusidic acid therapy, the use of proparacaine risks false-negative PCR results. Procurement protocols for diagnostic sampling should either avoid proparacaine in these cases or ensure that an alternative anesthetic without this specific drug interaction is available.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Proparacaine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.